

Application Notes and Protocols for Talviraline in Cell Culture Assays

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Compound of Interest

Compound Name: Talviraline

Cat. No.: B068009

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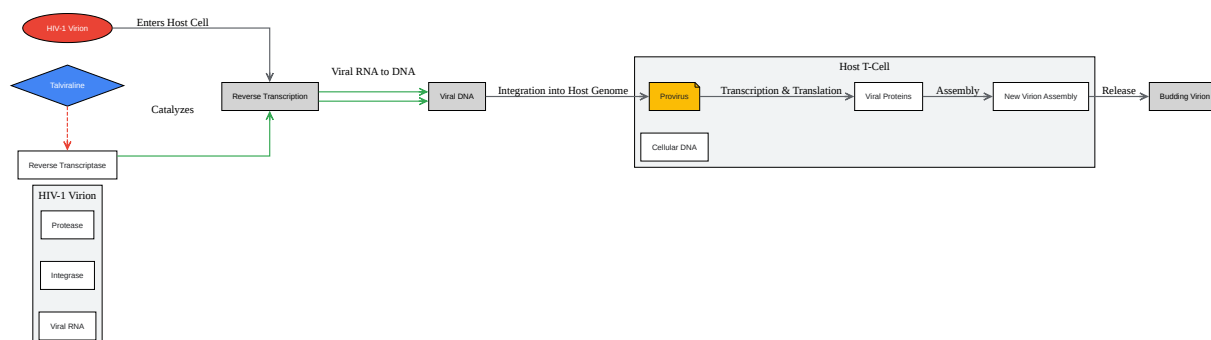
For Researchers, Scientists, and Drug Development Professionals

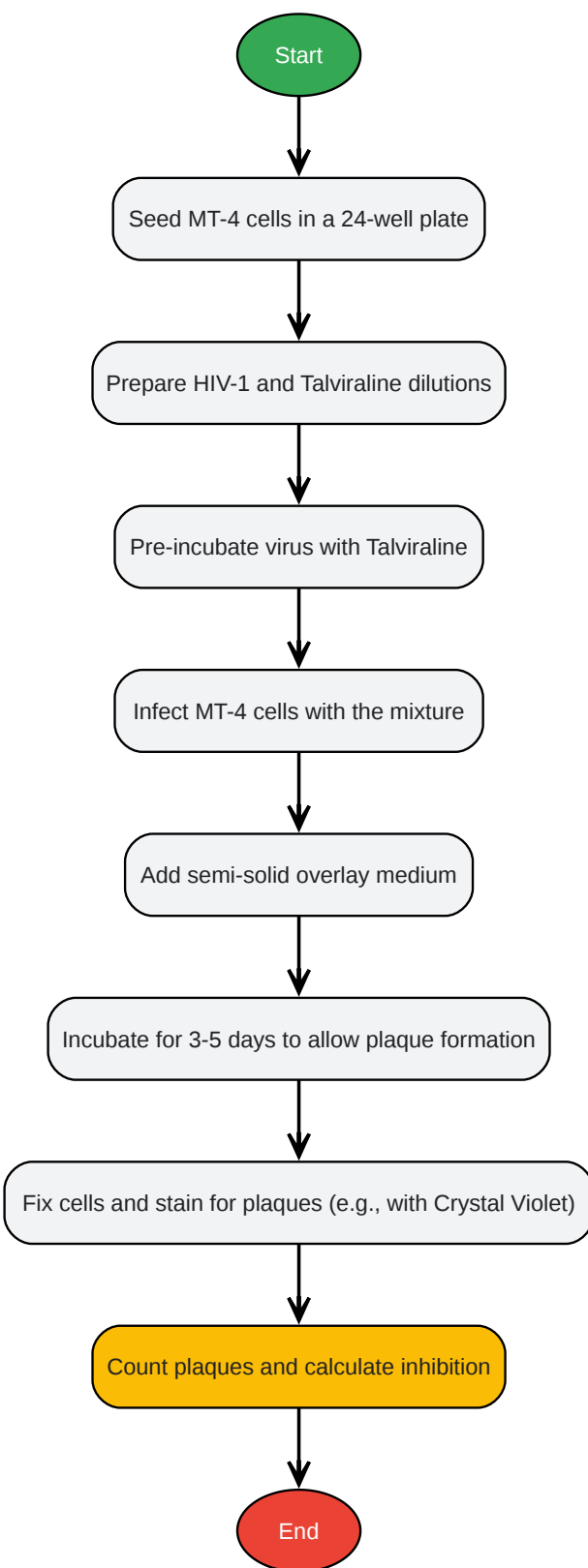
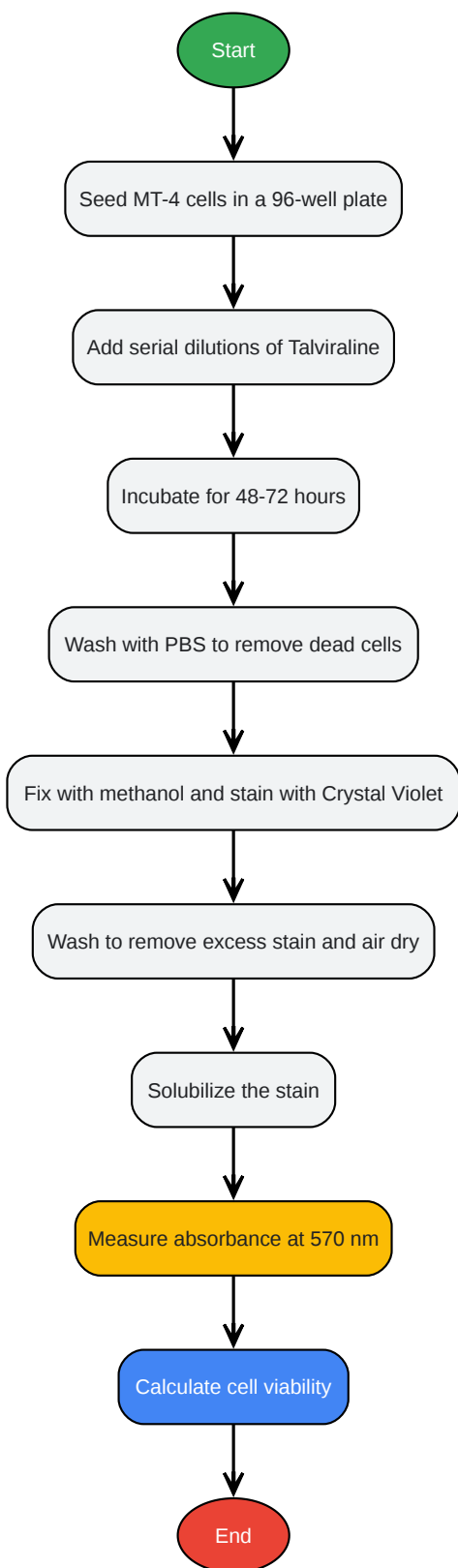
Introduction

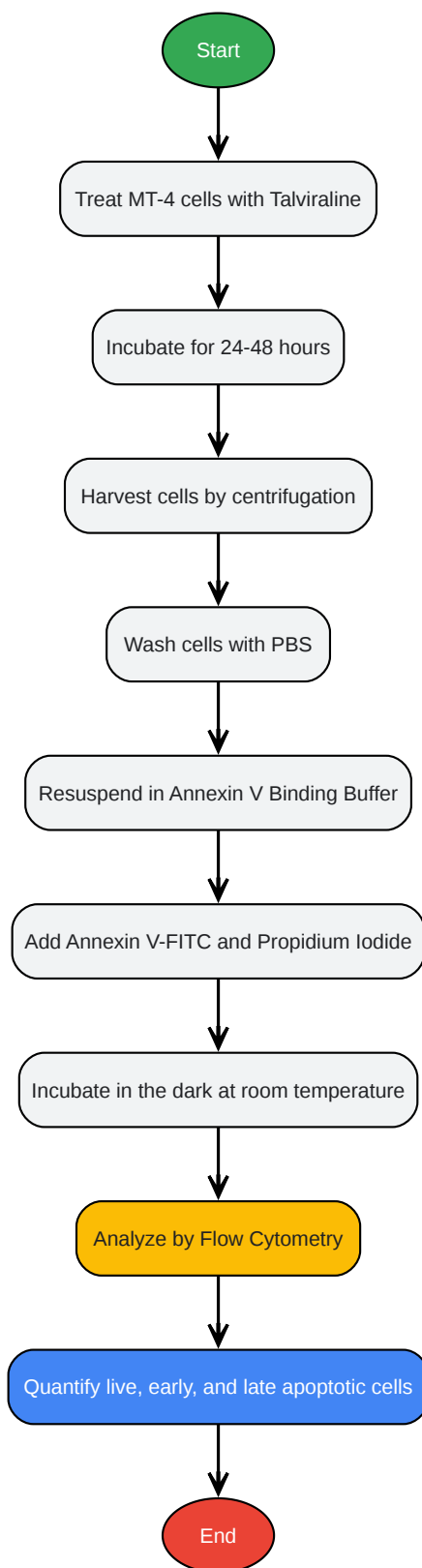
Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high specificity for the human immunodeficiency virus type 1 (HIV-1).^{[1][2]} As an NNRTI, **Talviraline** functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA.^{[1][3]} This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and ultimately suppressing viral replication.^{[1][3][4]} These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of **Talviraline** in cell culture-based assays.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Talviraline's mechanism of action is centered on the non-competitive inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **Talviraline** does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. Instead, it binds to a distinct site on the enzyme, leading to the disruption of the catalytic site and blocking the DNA polymerization process essential for the viral life cycle.^{[1][3]}







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